7-Oxaspiro[3.5]nonan-2-amine hydrochloride
CAS No.: 1632228-23-9
Cat. No.: VC2898982
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol
* For research use only. Not for human or veterinary use.
![7-Oxaspiro[3.5]nonan-2-amine hydrochloride - 1632228-23-9](/images/structure/VC2898982.png)
Specification
CAS No. | 1632228-23-9 |
---|---|
Molecular Formula | C8H16ClNO |
Molecular Weight | 177.67 g/mol |
IUPAC Name | 7-oxaspiro[3.5]nonan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C8H15NO.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7H,1-6,9H2;1H |
Standard InChI Key | UBTXGHQPBUVCGL-UHFFFAOYSA-N |
SMILES | C1COCCC12CC(C2)N.Cl |
Canonical SMILES | C1COCCC12CC(C2)N.Cl |
Introduction
Chemical Identity and Basic Properties
7-Oxaspiro[3.5]nonan-2-amine hydrochloride is characterized by specific chemical and physical properties that define its identity in chemical databases and research contexts. This hydrochloride salt enhances the stability and solubility of the parent compound.
Property | Value |
---|---|
CAS Number | 1632228-23-9 |
Molecular Formula | C₈H₁₆ClNO |
Molecular Weight | 177.67 g/mol |
IUPAC Name | 7-oxaspiro[3.5]nonan-2-amine;hydrochloride |
Physical Form | Solid |
Purity (Commercial) | Typically 95% |
The compound is recorded in various chemical databases with standardized identifiers that enable precise structural representation and searching .
Structural Identification Codes
The following standardized identifiers are used in chemical databases to uniquely identify the compound:
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C8H15NO.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7H,1-6,9H2;1H |
Standard InChIKey | UBTXGHQPBUVCGL-UHFFFAOYSA-N |
SMILES | C1COCCC12CC(C2)N.Cl |
PubChem Compound | 132353762 |
Structural Characteristics
Molecular Architecture
The structural foundation of 7-oxaspiro[3.5]nonan-2-amine hydrochloride is a bicyclic system with a central spiro carbon atom that serves as the junction between two distinct ring systems. This arrangement creates a three-dimensional scaffold with specific spatial characteristics.
The compound contains:
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A spirocyclic framework where two rings share a single carbon atom
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A tetrahydropyran ring containing an oxygen atom
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A cyclobutane ring bearing an amine group at the 2-position
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A hydrochloride counterion associated with the amine group
The spirocyclic structure contributes to the compound's rigidity and potentially influences its interactions with biological targets in research applications.
Functional Groups and Reactive Centers
The compound contains two key functional groups that define its chemical reactivity and potential interactions:
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Primary amine (-NH₂) at the 2-position of the cyclobutane ring
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Serves as a basic center
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Can participate in hydrogen bonding
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Potential site for derivatization
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Ether oxygen in the tetrahydropyran ring
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Acts as a hydrogen bond acceptor
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Contributes to the compound's polarity and solubility characteristics
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The unique orientation of these functional groups within the rigid spirocyclic framework potentially contributes to specific binding properties in biological systems .
Physical and Analytical Properties
Spectroscopic Characterization
Mass spectrometry data for the free base form (7-oxaspiro[3.5]nonan-2-amine) provides important information about the compound's molecular characteristics. The predicted collision cross section (CCS) values for various adducts offer insights into its three-dimensional structure and potential behavior in analytical systems .
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 142.12265 | 130.9 |
[M+Na]⁺ | 164.10459 | 136.4 |
[M+NH₄]⁺ | 159.14919 | 137.8 |
[M+K]⁺ | 180.07853 | 131.2 |
[M-H]⁻ | 140.10809 | 132.8 |
[M+Na-2H]⁻ | 162.09004 | 134.8 |
[M]⁺ | 141.11482 | 131.0 |
[M]⁻ | 141.11592 | 131.0 |
These values are valuable for analytical chemists working with the compound, particularly when using mass spectrometry-based techniques for identification and characterization .
Comparative Properties
Understanding the relationship between 7-oxaspiro[3.5]nonan-2-amine hydrochloride and structurally related compounds provides valuable context for its properties and potential applications. The table below compares key properties with a related compound:
Property | 7-Oxaspiro[3.5]nonan-2-amine HCl | 7-Oxaspiro[3.5]nonan-2-one |
---|---|---|
CAS Number | 1632228-23-9 | 1339892-75-9 |
Molecular Formula | C₈H₁₆ClNO | C₈H₁₂O₂ |
Molecular Weight | 177.67 g/mol | 140.18 g/mol |
Functional Group | Amine (as HCl salt) | Ketone |
The structural similarity yet functional group difference between these compounds makes them interesting comparative subjects for structure-activity relationship studies .
Synthesis and Preparation
Synthetic Pathways
The synthesis of 7-oxaspiro[3.5]nonan-2-amine hydrochloride typically involves complex organic chemistry procedures that require specialized knowledge and equipment. The general synthetic approach often begins with spirocyclic ketones as key intermediates.
A typical synthetic route may include:
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Construction of the spirocyclic core structure
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Functionalization to introduce or modify the oxygen-containing ring
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Conversion of precursors to introduce the amine functionality
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Formation of the hydrochloride salt by reaction with hydrochloric acid
The synthesis of such spirocyclic compounds often presents significant challenges due to the complexity of creating the spiro junction with proper stereochemistry and regioselectivity.
Salt Formation
The hydrochloride salt is formed by reacting the free base (7-oxaspiro[3.5]nonan-2-amine) with hydrochloric acid. This salt formation serves multiple important purposes in the context of research applications:
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Enhances water solubility for improved handling in aqueous systems
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Improves chemical stability during storage
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Facilitates crystallization for purification and characterization
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Standardizes the protonation state of the amine group
These properties make the hydrochloride salt form preferred for research applications compared to the free base .
Comparable Compounds and Structural Relationships
Structural Isomers and Analogs
Understanding related compounds provides valuable context for appreciating the chemical space occupied by 7-oxaspiro[3.5]nonan-2-amine hydrochloride. A notable structural isomer is 2-oxaspiro[3.5]nonan-7-amine, which features a different arrangement of the same functional groups .
Property | 7-Oxaspiro[3.5]nonan-2-amine | 2-Oxaspiro[3.5]nonan-7-amine |
---|---|---|
CAS Number | (Free base of 1632228-23-9) | 1502580-43-9 |
Molecular Formula | C₈H₁₅NO | C₈H₁₅NO |
Molecular Weight | 141.21 g/mol | 141.21 g/mol |
SMILES | C1COCCC12CC(C2)N | NC1CCC2(CC1)COC2 |
The differing positions of the functional groups between these isomers potentially lead to distinct three-dimensional shapes and biological interaction profiles, making them valuable comparative subjects in structure-based research .
Functional Derivatives
7-Oxaspiro[3.5]nonan-2-one represents a functionally related compound that contains a ketone group in place of the amine found in 7-oxaspiro[3.5]nonan-2-amine. This ketone derivative provides a synthetic precursor that could potentially be converted to the amine through reductive amination procedures .
The relationships between these compounds illustrate the modular nature of synthetic organic chemistry, where functional group interconversions can generate families of related structures for comparative studies .
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